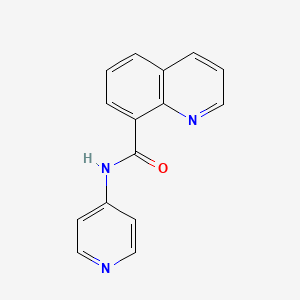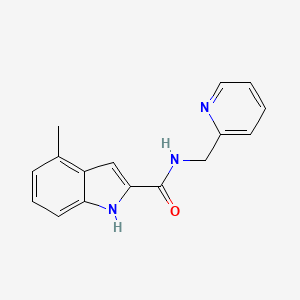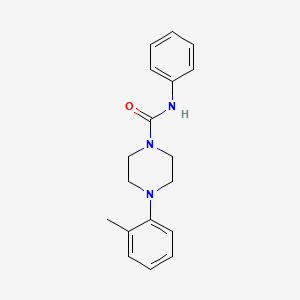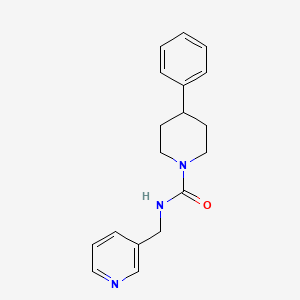
2-(4-Propan-2-ylpiperazin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propan-2-ylpiperazin-1-yl)phenol, also known as 4-(2-hydroxyphenyl)-1-(2-propyl)piperazine or PIPES, is a commonly used buffer in biochemical research. It is a zwitterionic compound with a pKa of 7.5, which makes it an ideal buffer for physiological pH range of 6.1-8.1. PIPES is a versatile buffer that can be used in a variety of applications, including protein crystallization, enzyme assays, and electrophoresis.
作用機序
PIPES acts as a buffer by accepting or donating protons to maintain a stable pH. It has a buffering capacity that is similar to other commonly used buffers such as HEPES and Tris. PIPES is unique in that it has a low affinity for divalent cations, which makes it an ideal buffer for studies involving metal-dependent enzymes.
Biochemical and Physiological Effects:
PIPES has been shown to have minimal effects on enzymatic activity and protein stability. It is also non-toxic to cells, making it a safe choice for cell culture studies. PIPES has been used in a variety of physiological studies, including the measurement of intracellular pH and the study of ion channels.
実験室実験の利点と制限
The advantages of using PIPES as a buffer include its ability to maintain a stable pH over a wide range of temperatures and its compatibility with a wide range of enzymes and proteins. PIPES also has a low UV absorbance, which makes it ideal for spectrophotometric assays. The limitations of using PIPES include its low solubility at high concentrations and its limited buffering capacity at pH values outside of its optimal range.
将来の方向性
There are several future directions for the use of PIPES in biochemical research. One area of interest is the study of metal-dependent enzymes, as PIPES has a low affinity for divalent cations. Additionally, PIPES could be used in the development of new protein crystallization methods. Finally, the use of PIPES in the study of ion channels could lead to a better understanding of their function and potential therapeutic targets.
In conclusion, PIPES is a versatile buffer that has a wide range of applications in biochemical research. Its unique properties make it an ideal choice for many experiments, including protein crystallization, enzyme assays, and electrophoresis. While there are limitations to its use, PIPES remains a popular choice for researchers due to its compatibility with a wide range of enzymes and proteins.
合成法
The synthesis of PIPES involves the reaction of 2-hydroxybenzaldehyde with 2-propylpiperazine in the presence of a base catalyst. The reaction produces PIPES as a white crystalline solid with a high purity of over 99%.
科学的研究の応用
PIPES is widely used as a buffer in biochemical research due to its unique properties. It has a low UV absorbance, which makes it ideal for spectrophotometric assays. PIPES is also compatible with a wide range of enzymes and proteins, making it a popular choice for protein crystallization and enzyme assays. Additionally, PIPES has been used in electrophoresis to separate proteins based on their charge and size.
特性
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-5-3-4-6-13(12)16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIQJIHTCVJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propan-2-ylpiperazin-1-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)


![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
